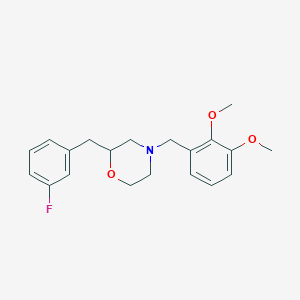![molecular formula C23H32N2O2S B6120479 2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6120479.png)
2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as EMEP, and it is a piperazine derivative that has been synthesized through a multi-step process involving various reagents and catalysts.
作用機序
The exact mechanism of action of EMEP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in various physiological processes. For example, EMEP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in cognitive function. EMEP has also been shown to bind to the benzodiazepine site on the GABA-A receptor, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
EMEP has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant and anti-inflammatory properties, which may contribute to its potential use in treating neurodegenerative diseases. EMEP has also been shown to have anxiolytic and sedative effects, which may be due to its binding to the benzodiazepine site on the GABA-A receptor. Additionally, EMEP has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use as a cognitive enhancer.
実験室実験の利点と制限
EMEP has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in relatively large quantities. Additionally, EMEP has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one limitation of EMEP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
将来の方向性
There are several potential future directions for research on EMEP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential use of EMEP as an antidepressant and anxiolytic agent. Another area of interest is its potential use as a radioprotective agent. Finally, future studies could investigate the potential use of EMEP in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of EMEP involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-ethoxybenzaldehyde with 3-(methylthio)benzylamine to form 1-(2-ethoxybenzyl)-3-(methylthio)benzylamine. This intermediate is then reacted with 1,4-dibromobutane in the presence of potassium carbonate to form 1-(2-ethoxybenzyl)-4-(3-(methylthio)benzyl)piperazine. Finally, this intermediate is reduced using sodium borohydride to form the desired compound, 2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol.
科学的研究の応用
EMEP has potential applications in various fields of scientific research. It has been studied for its antitumor and antiproliferative properties, as well as its potential use as an antidepressant and anxiolytic agent. EMEP has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EMEP has been studied for its potential use as a radioprotective agent, as well as its antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-3-27-23-10-5-4-8-20(23)17-25-13-12-24(18-21(25)11-14-26)16-19-7-6-9-22(15-19)28-2/h4-10,15,21,26H,3,11-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWANDUGASRJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-Ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)

![2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6120445.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B6120453.png)
![ethyl 5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6120455.png)

![3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)

![1-[3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6120492.png)
![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)